(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine
Description
(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound featuring a 3-bromo-4-methoxyphenyl substituent attached to the first carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₂BrN₂O, with a calculated molecular weight of 259.11 g/mol.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI Key |
NIJXGSNHKAWETB-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the most effective routes involves reductive amination of 3-bromo-4-methoxybenzaldehyde with (S)-1,2-diaminoethane or its protected derivatives.
-
- Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile, which facilitate solubility and reaction kinetics.
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts under mild conditions.
- Temperature: Controlled between 0°C to room temperature to prevent side reactions and racemization.
- Time: Typically 12-24 hours for completion.
Mechanism:
The aldehyde reacts with the primary amine to form an imine intermediate, which is then reduced to the corresponding amine, introducing the ethane-1,2-diamine side chain with stereochemical control.Purification:
After reaction completion, the mixture undergoes aqueous workup, extraction, and chromatographic purification using silica gel or chiral stationary phases.
Nucleophilic Substitution on Halogenated Precursors
An alternative method involves nucleophilic substitution where a chiral ethane-1,2-diamine derivative displaces a suitable leaving group on a halogenated aromatic precursor.
Starting material: 3-bromo-4-methoxyphenyl halides (e.g., bromide or chloride derivatives).
-
- Base: Mild bases such as potassium carbonate or triethylamine.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Temperature: Elevated temperatures (50-80°C) to promote substitution.
Outcome:
This method requires careful control to avoid multiple substitutions and maintain the chirality of the ethane-1,2-diamine.
Chiral Resolution and Enantiomeric Purification
If racemic mixtures are obtained, chiral resolution techniques are employed:
-
- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).
- Chiral HPLC separation.
Verification:
Optical rotation measurements and chiral NMR techniques confirm enantiomeric purity.
Reaction Conditions and Solvent Effects
The choice of solvent and temperature critically affects yield and stereochemical integrity:
| Solvent | Role | Notes |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | Polar aprotic solvent, good solubility for reagents | Enhances reaction rate, stabilizes intermediates |
| Acetonitrile | Polar aprotic solvent | Facilitates nucleophilic substitution |
| Ethanol or Methanol | Solvent for recrystallization | Used in purification steps |
Temperature control is essential to prevent racemization and side reactions, typically maintained below 40°C during reductive amination.
Purification Techniques
- Recrystallization: Using ethanol or ethyl acetate to obtain pure crystalline product.
- Chromatography: Silica gel chromatography for initial purification; chiral HPLC for enantiomeric enrichment.
- Characterization: NMR, IR, and mass spectrometry confirm structure; optical rotation and chiral chromatography confirm stereochemistry.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 3-bromo-4-methoxybenzaldehyde, NaBH3CN, DMSO, 0-25°C | High stereoselectivity, mild conditions | Requires careful temperature control |
| Nucleophilic Substitution | Halogenated phenyl precursor, chiral ethane-1,2-diamine, DMF, 50-80°C | Direct substitution, scalable | Risk of racemization, side reactions |
| Chiral Resolution | Diastereomeric salt formation, chiral HPLC | High enantiomeric purity | Additional purification step required |
Research Findings and Optimization
Studies indicate that reductive amination in DMSO with sodium cyanoborohydride yields the highest enantiomeric excess (>95%) and good overall yields (70-85%) for (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine.
Solvent polarity and the order of reagent addition significantly influence product purity. Slow addition of reducing agent and maintaining low temperature minimize side reactions.
Purification by chiral HPLC confirms the stereochemical integrity of the final product, critical for biological activity.
Alternative methods such as catalytic hydrogenation have been explored but require stringent conditions to avoid debromination.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may play a role in binding to these targets, while the ethane-1,2-diamine moiety may facilitate interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine, highlighting substituent variations, molecular weights, and biological activities:
Impact of Substituent Position and Type
- Halogen Effects : Bromine at the 3-position (target compound) vs. 5-bromo-2-fluoro () alters steric and electronic profiles. Bromine’s electron-withdrawing nature may influence receptor binding, while fluorine enhances stability and bioavailability .
- Methoxy Group: The 4-methoxy group in the target compound improves solubility compared to non-polar analogs like 1-(3-bromo-phenyl)ethane-1,2-diamine . Methoxy-substituted compounds (e.g., ) are often used in drug design for their balanced hydrophobicity.
Role of Diamine Chain Length
- Ethane-1,2-diamine vs. Propane-1,3-diamine : Ethane-1,2-diamine derivatives exhibit lower cytotoxicity but reduced antimycobacterial potency (higher MIC values) compared to propane-1,3-diamine analogs. This suggests a trade-off between safety and efficacy in therapeutic applications .
Biological Activity
Introduction
(1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromo-substituted aromatic ring and an ethane-1,2-diamine moiety. This compound's potential biological activities, particularly its anti-inflammatory and anticancer effects, make it a candidate for further pharmacological studies.
Structural Characteristics
The molecular formula of (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is , with a molecular weight of approximately 245.12 g/mol. The presence of the bromine and methoxy groups is believed to enhance its interaction with biological targets, influencing various biochemical pathways.
Biological Activities
Research indicates that (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine may exhibit several significant biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Potential activity against bacterial strains |
The mechanism by which (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine exerts its biological effects is still under investigation. However, it is hypothesized that the bromine and methoxy substituents facilitate binding to specific receptors or enzymes involved in inflammatory and cancer pathways.
Case Study: Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine have shown IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and PC-3. These studies employed the MTT assay to evaluate cell viability post-treatment.
Synthesis Methods
The synthesis of (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine can be achieved through several methods:
- Bromination of 4-Methoxyaniline : This involves the introduction of a bromine atom at the 3-position on the aromatic ring.
- Amine Coupling : The resulting bromo compound can be coupled with ethylene diamine to form the final product.
These synthetic routes are essential for producing sufficient quantities of the compound for biological testing.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with (1S)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
